molecular formula C9H11NO B13864527 4-Furan-2-yl-1,2,3,6-tetrahydro-pyridine

4-Furan-2-yl-1,2,3,6-tetrahydro-pyridine

Katalognummer: B13864527
Molekulargewicht: 149.19 g/mol
InChI-Schlüssel: MEYBEYBNWMRZQY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Furan-2-yl-1,2,3,6-tetrahydro-pyridine is a heterocyclic compound that features both a furan ring and a tetrahydropyridine ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-Furan-2-yl-1,2,3,6-tetrahydro-pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of furan derivatives with amines in the presence of catalysts. For instance, the reaction of 2-furylamine with 1,3-butadiene under acidic conditions can yield the desired tetrahydropyridine derivative .

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, focusing on higher yields and cost-effectiveness. Continuous flow reactors and advanced catalytic systems are often employed to scale up the production while maintaining the purity and efficiency of the process .

Analyse Chemischer Reaktionen

Types of Reactions: 4-Furan-2-yl-1,2,3,6-tetrahydro-pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Wissenschaftliche Forschungsanwendungen

4-Furan-2-yl-1,2,3,6-tetrahydro-pyridine has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 4-Furan-2-yl-1,2,3,6-tetrahydro-pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

  • 4-Furan-2-yl-1,2,3,4-tetrahydro-pyridine
  • 4-Furan-2-yl-1,2,3,6-tetrahydro-pyrimidine
  • 4-Furan-2-yl-1,2,3,6-tetrahydro-pyridazine

Comparison: 4-Furan-2-yl-1,2,3,6-tetrahydro-pyridine is unique due to the presence of both a furan ring and a tetrahydropyridine ring, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and biological activity profiles, making it a valuable compound for specific applications .

Eigenschaften

Molekularformel

C9H11NO

Molekulargewicht

149.19 g/mol

IUPAC-Name

4-(furan-2-yl)-1,2,3,6-tetrahydropyridine

InChI

InChI=1S/C9H11NO/c1-2-9(11-7-1)8-3-5-10-6-4-8/h1-3,7,10H,4-6H2

InChI-Schlüssel

MEYBEYBNWMRZQY-UHFFFAOYSA-N

Kanonische SMILES

C1CNCC=C1C2=CC=CO2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.